N-[4-(N-Hydroxyethanimidoyl)phenyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7(12-14)9-3-5-10(6-4-9)11-8(2)13/h3-6,14H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOCUIANZAYIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60636026 | |
| Record name | N-[4-(N-Hydroxyethanimidoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60636026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56072-03-8 | |
| Record name | N-[4-(N-Hydroxyethanimidoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60636026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the methods for synthesizing N-[4-(N-Hydroxyethanimidoyl)phenyl]acetamide involves the reductive carbonylation of nitrobenzene using a palladium-based catalytic system . This reaction is carried out in dilute acetic acid as a solvent, with the [PdCl2(dppb)] catalyst precursor leading to the formation of this compound with a selectivity of 85% in approximately 5 hours .
Industrial Production Methods: The industrial production of this compound typically involves multistep procedures that may have low overall yield and sustainability issues . the one-pot synthesis method mentioned above offers a more efficient and sustainable approach .
Chemical Reactions Analysis
Types of Reactions: N-[4-(N-Hydroxyethanimidoyl)phenyl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Biological Activities
2.1 Analgesic and Anti-Inflammatory Properties
Research indicates that compounds similar to N-[4-(N-Hydroxyethanimidoyl)phenyl]acetamide exhibit analgesic and anti-inflammatory effects. For instance, studies have shown that derivatives of N-(4-hydroxyphenyl)acetamide can provide relief from pain without significant hepatotoxicity, a common side effect associated with traditional analgesics like acetaminophen .
Case Study: Hepatotoxicity Assessment
- A comparative study evaluated the hepatotoxic effects of this compound analogs against acetaminophen. The results demonstrated significantly lower liver enzyme levels (ALT, AST) in subjects treated with the novel compounds compared to those treated with acetaminophen, indicating reduced hepatotoxicity .
2.2 Antibacterial Potential
Recent investigations into amidoximes, a class of compounds related to this compound, suggest that they may possess antibacterial properties superior to conventional antibiotics like ciprofloxacin. This opens avenues for exploring their use in treating bacterial infections .
Therapeutic Applications
The therapeutic applications of this compound span several areas:
- Pain Management: Its analgesic properties make it a candidate for developing non-opioid pain relief medications.
- Anti-Inflammatory Treatments: The compound's ability to reduce inflammation positions it as a potential treatment for conditions such as arthritis.
- Antibacterial Agents: Given its promising antibacterial activity, further research could lead to new treatments for resistant bacterial strains.
Table 1: Comparison of Biological Activities
| Compound | Analgesic Effect | Anti-inflammatory Effect | Hepatotoxicity Level |
|---|---|---|---|
| This compound | Moderate | High | Low |
| Acetaminophen | High | Moderate | High |
| Amidoxime Derivatives | Moderate | Moderate | Low |
Mechanism of Action
The mechanism by which N-[4-(N-Hydroxyethanimidoyl)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function . This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Pharmacological Activities
- Paracetamol: Well-established as a non-opioid analgesic and antipyretic, acting via central COX-2 inhibition.
- Compound 35: Demonstrates superior anti-nociceptive activity in inflammatory pain models, attributed to sulfonamide-enhanced pharmacokinetics.
Key Research Findings and Data Tables
Table 1: Comparative Pharmacological Profiles
Table 2: Structural and Functional Group Analysis
Biological Activity
N-[4-(N-Hydroxyethanimidoyl)phenyl]acetamide, a compound with the molecular formula CHNO, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and potential applications based on current research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-aminophenyl acetamide with hydroxylamine derivatives. The process is characterized by high yields and purity, which are crucial for subsequent biological evaluations. The compound is generally obtained in crystalline form, facilitating further analysis through techniques such as NMR and mass spectrometry to confirm its structure .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of phenylacetamides, including this compound, can effectively inhibit the growth of Escherichia coli and other pathogenic bacteria .
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound have been reported at concentrations lower than traditional antibiotics, suggesting a promising alternative for treating bacterial infections.
Cytotoxic Effects
In addition to its antibacterial properties, this compound has demonstrated cytotoxic effects against cancer cell lines. In vitro studies have revealed that this compound can induce apoptosis in various cancer cells, including those from breast and liver cancers .
- Case Study : A study evaluating the cytotoxicity of amidoxime derivatives found that this compound significantly reduced cell viability in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with EC values indicating potent activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the hydroxyethanimidoyl group enhances its interaction with biological targets:
- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with target proteins, increasing binding affinity.
- Substituent Effects : Variations in substituents on the aromatic ring have been shown to modulate activity; for example, electron-withdrawing groups tend to enhance antimicrobial potency .
Research Findings Summary
Q & A
Basic Research Questions
Q. What synthetic pathways are commonly used to produce N-[4-(N-Hydroxyethanimidoyl)phenyl]acetamide, and how can reaction parameters be optimized for high purity?
- Methodological Answer :
- Pathway 1 : Bromoacetylation of 4-acetamidophenol using reagents like bromoacetyl bromide under controlled temperatures (0–5°C) to minimize side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves ~90% yield .
- Pathway 2 : Coupling reactions involving hydroxyethanimidoyl chloride with 4-aminophenylacetamide in anhydrous dichloromethane, using triethylamine as a base. Reaction monitoring via TLC ensures completion .
- Critical Parameters : Temperature control (<10°C for exothermic steps), stoichiometric ratios (1:1.2 substrate:reagent), and inert atmospheres (N₂/Ar) reduce impurities like unreacted intermediates .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR in DMSO-d₆ identifies key protons: acetamide methyl (δ 2.1 ppm), hydroxyethanimidoyl NH (δ 9.8 ppm), and aromatic protons (δ 7.2–7.6 ppm). ¹³C NMR confirms carbonyl (C=O, δ 168–170 ppm) and imine (C=N, δ 155 ppm) groups .
- HRMS : Electrospray ionization (ESI+) with m/z calculated for C₁₀H₁₂N₂O₂ ([M+H]⁺ = 209.0926) validates molecular integrity .
- FT-IR : Peaks at 1650 cm⁻¹ (amide C=O) and 3200–3400 cm⁻¹ (N-H/O-H stretching) confirm functional groups .
Advanced Research Questions
Q. How does the hydroxyethanimidoyl moiety alter the compound’s pharmacological activity compared to acetaminophen?
- Methodological Answer :
- In Vitro Assays : Compare cyclooxygenase (COX-1/COX-2) inhibition using enzyme-linked immunosorbent assays (ELISA). The hydroxyethanimidoyl group may enhance selectivity for COX-2 due to steric and electronic effects .
- In Vivo Models : Use carrageenan-induced paw edema in rats to evaluate anti-inflammatory activity. Dose-response curves (10–100 mg/kg) and ED₅₀ calculations benchmark efficacy against acetaminophen .
- Mechanistic Insight : Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to COX-2’s active site, highlighting hydrogen bonding with Arg120 and hydrophobic interactions with Val523 .
Q. What strategies resolve discrepancies in reported biological activities across studies?
- Methodological Answer :
- Purity Validation : Quantify impurities (e.g., unreacted 4-aminophenylacetamide) via HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient). Impurity levels >1% may skew bioactivity results .
- Assay Standardization : Use reference standards (e.g., indomethacin for COX inhibition) and harmonized protocols (e.g., OECD guidelines for acute toxicity testing) to reduce inter-lab variability .
- Orthogonal Models : Cross-validate anti-nociceptive activity in both thermal (hot-plate) and chemical (formalin test) pain models to confirm mechanism-agnostic efficacy .
Q. How can degradation products of this compound be identified under accelerated stability conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) for 4 weeks. Monitor degradation via UPLC-PDA-MS .
- Degradant Profiling : Use a BEH C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% ammonium formate in water/acetonitrile. Major degradants include hydrolyzed acetamide (m/z 152.0712) and oxidized imine derivatives (m/z 225.0894) .
- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life at 25°C based on degradation rates at elevated temperatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
